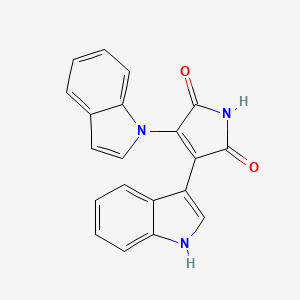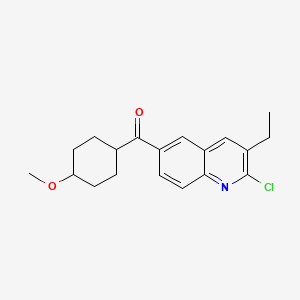
(2-Chloro-3-ethylquinolin-6-yl)-(4-methoxycyclohexyl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-Chloro-3-ethylquinolin-6-yl)-(4-methoxycyclohexyl)methanone is a complex organic compound that features a quinoline ring substituted with a chloro and ethyl group, and a methanone group attached to a methoxycyclohexyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Chloro-3-ethylquinolin-6-yl)-(4-methoxycyclohexyl)methanone typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the quinoline ring system, followed by the introduction of the chloro and ethyl substituents. The methanone group is then introduced through a Friedel-Crafts acylation reaction, and finally, the methoxycyclohexyl group is attached via a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
(2-Chloro-3-ethylquinolin-6-yl)-(4-methoxycyclohexyl)methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like sodium methoxide (NaOMe) and sulfuric acid (H₂SO₄) are used under controlled conditions to achieve desired substitutions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing groups, while reduction may produce more saturated compounds.
Scientific Research Applications
(2-Chloro-3-ethylquinolin-6-yl)-(4-methoxycyclohexyl)methanone has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of (2-Chloro-3-ethylquinolin-6-yl)-(4-methoxycyclohexyl)methanone involves its interaction with specific molecular targets. The quinoline ring system can intercalate with DNA, disrupting its function and leading to cell death. Additionally, the compound may inhibit certain enzymes or receptors, affecting various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
- (2-Chloroquinolin-6-yl)-(4-methoxycyclohexyl)methanone
- (3-Ethylquinolin-6-yl)-(4-methoxycyclohexyl)methanone
- (2-Chloro-3-ethylquinolin-6-yl)-(cyclohexyl)methanone
Uniqueness
(2-Chloro-3-ethylquinolin-6-yl)-(4-methoxycyclohexyl)methanone is unique due to the specific combination of substituents on the quinoline ring and the presence of the methoxycyclohexyl group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
CAS No. |
409340-64-3 |
|---|---|
Molecular Formula |
C19H22ClNO2 |
Molecular Weight |
331.8 g/mol |
IUPAC Name |
(2-chloro-3-ethylquinolin-6-yl)-(4-methoxycyclohexyl)methanone |
InChI |
InChI=1S/C19H22ClNO2/c1-3-12-10-15-11-14(6-9-17(15)21-19(12)20)18(22)13-4-7-16(23-2)8-5-13/h6,9-11,13,16H,3-5,7-8H2,1-2H3 |
InChI Key |
BSFXHAPAXMFAFH-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(N=C2C=CC(=CC2=C1)C(=O)C3CCC(CC3)OC)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


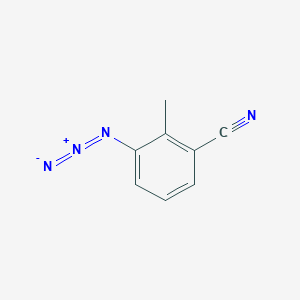
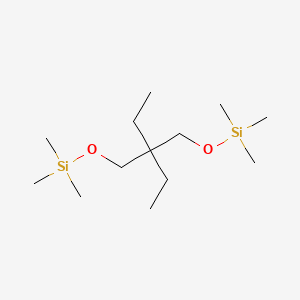
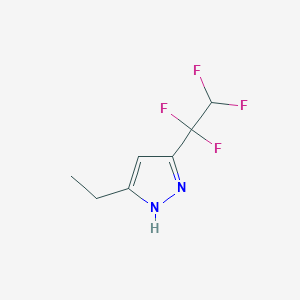

![[1,3]Thiazolo[5,4-c][1,2]oxazole](/img/structure/B14241018.png)
![2-[(4-chlorophenyl)sulfonylamino]-N-[(4-fluorophenyl)methylideneamino]benzamide](/img/structure/B14241022.png)
![Ethanethiol, 2-[(9-anthracenylmethyl)amino]-](/img/structure/B14241024.png)
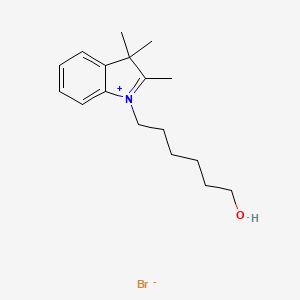
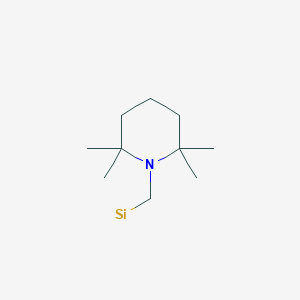
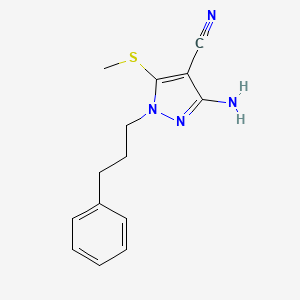
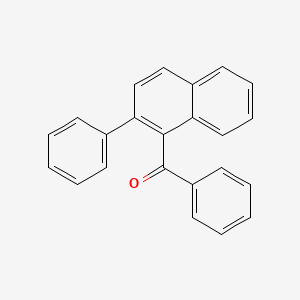
![4-[(2-Hydroxypropyl)amino]-4-oxobut-2-enoic acid](/img/structure/B14241055.png)

